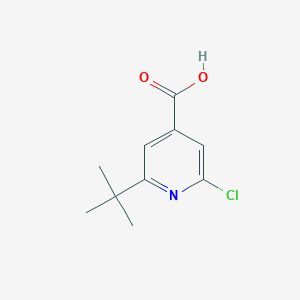
2-Tert-butyl-6-chloropyridine-4-carboxylic acid
概要
説明
“2-Tert-butyl-6-chloropyridine-4-carboxylic acid”, also known as TBCA, is a chemical compound with potential applications in various fields of research. It has a molecular weight of 213.66 and its IUPAC name is 2-tert-butyl-6-chloroisonicotinic acid .
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction . The first step involves the use of dmap and tetrahydrofuran at 25 °C for 12 hours . The second step involves the use of tris-(dibenzylideneacetone)dipalladium, 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene, and sodium t-butanolate in toluene at 85 °C in an inert atmosphere for 24 hours . The final step involves the use of potassium hydroxide in water and ethanol at 90 °C for 48 hours .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12ClNO2/c1-10(2,3)7-4-6(9(13)14)5-8(11)12-7/h4-5H,1-3H3,(H,13,14) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .科学的研究の応用
Chemical Synthesis and Material Science
Carboxylic acids and their derivatives play a critical role in chemical synthesis and material science, serving as precursors or intermediates in the synthesis of various compounds. For instance, tert-butyl carboxylic acids have been utilized in the synthesis of bioactive compounds, indicating their potential in the development of pharmaceuticals and agrochemicals. The review by Dembitsky highlights the importance of neo fatty acids and neo alkanes, including derivatives with tertiary butyl groups, in creating antioxidants, anticancer, and antimicrobial agents, demonstrating their broad application in cosmetic, agronomic, and pharmaceutical industries (Dembitsky, 2006).
Biological Activities
Carboxylic acids containing tertiary butyl groups are explored for their biological activities. These compounds are investigated for their antioxidant properties and potential therapeutic applications. The study on synthetic phenolic antioxidants reviews the environmental occurrence, human exposure, and toxicity of such compounds, underlining the importance of understanding their biological effects and safety profiles (Liu & Mabury, 2020).
Environmental Impact and Biocatalyst Inhibition
The environmental impact of carboxylic acids, including their role as biocatalyst inhibitors, is a significant area of research. The review by Jarboe et al. focuses on the inhibition effects of carboxylic acids on microbes, which is crucial for the production of biorenewable chemicals. Understanding these inhibitory mechanisms can guide the engineering of more robust microbial strains for industrial applications (Jarboe, Royce, & Liu, 2013).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
2-tert-butyl-6-chloropyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-10(2,3)7-4-6(9(13)14)5-8(11)12-7/h4-5H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSUWIKTBQSUJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CC(=C1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-6-chloropyridine-4-carboxylic acid | |
CAS RN |
1170999-92-4 | |
| Record name | 2-tert-butyl-6-chloropyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

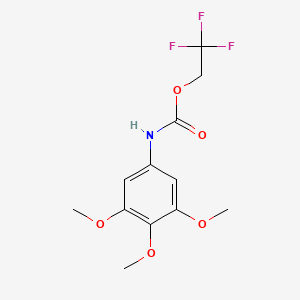
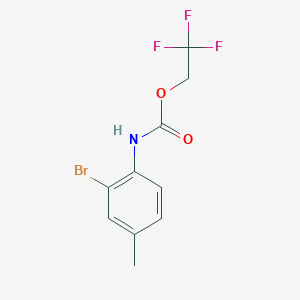

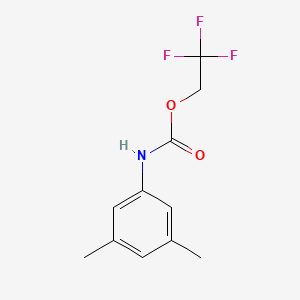
![2-[4-(3-aminopropyl)-3-methyl-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1439131.png)
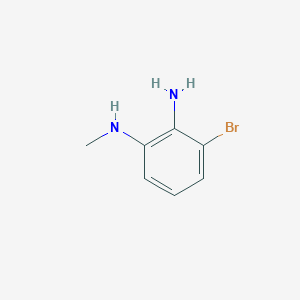
![2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B1439136.png)

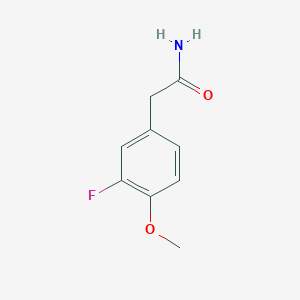
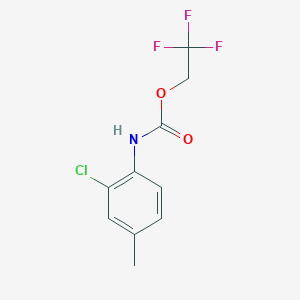
![{4-[2-(2-Methoxyphenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1439143.png)
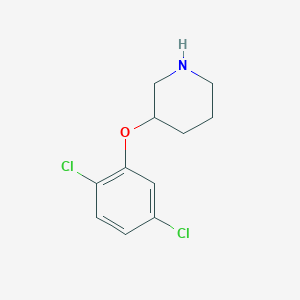
![(1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclopentyl)acetic acid](/img/structure/B1439146.png)
![[(3-Fluorophenyl)methyl]boronic acid](/img/structure/B1439148.png)